Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate
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Overview
Description
Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate is a compound that combines lithium with a complex organic structureThe presence of the 1,2,4-triazole ring in its structure is particularly significant due to the diverse biological activities associated with triazole derivatives .
Preparation Methods
The synthesis of lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate involves several steps. One common synthetic route includes the reaction of 1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylic acid with lithium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired lithium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in reduced forms of the compound.
Substitution: The triazole ring and piperidine moiety can participate in substitution reactions, often using halogenating agents or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s triazole ring is known for its potential antibacterial and antifungal properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate involves its interaction with biological targets. The triazole ring can inhibit certain enzymes, disrupting bacterial cell wall synthesis and leading to antibacterial effects . The lithium ion may also play a role in modulating biological pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and may exhibit different biological activities.
1,2,4-Triazole derivatives: Compounds like 1,2,4-triazole itself and its various substituted forms share similar chemical properties but may differ in their specific applications and effectiveness.
Properties
IUPAC Name |
lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2.Li/c20-14(21)15(19-12-16-11-17-19)7-4-8-18(10-15)9-13-5-2-1-3-6-13;/h1-3,5-6,11-12H,4,7-10H2,(H,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGRXIZZFTBGT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)[O-])N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17LiN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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